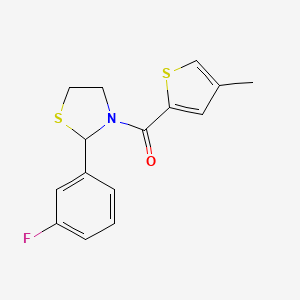
3-(Benzenesulfonyl)-6-methyl-4-(piperidin-1-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(Benzenesulfonyl)-6-methyl-4-(piperidin-1-yl)quinoline” is a chemical compound. It is part of the quinoline family, which is a class of compounds that have been shown to have therapeutic properties . Quinoline derivatives are present in more than twenty classes of pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a microwave-assisted synthesis of a library of quinoline thiosemicarbazones endowed with a piperidine moiety was achieved via the condensation of 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes and (un)substituted thiosemicarbazides .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The piperidine moiety is a common feature in many medicinal compounds .Chemical Reactions Analysis
Piperidine derivatives have been synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Applications De Recherche Scientifique
Anticancer Activities
Quinoline and its analogs have been extensively studied for their anticancer properties. The structure of quinoline allows for the synthesis of diverse derivatives, which have been shown to inhibit key biological targets like tyrosine kinases, proteasome, tubulin polymerization, and DNA repair mechanisms, crucial in cancer progression. The anticancer activities of these compounds, including their mechanisms of action and selective activity against various cancer drug targets, have been a significant focus, underscoring their potential in cancer drug development (Solomon & Lee, 2011).
Fluorescent Probes for DNA Detection
Innovative quinoline derivatives, substituted with various nuclei like piperidine, have been synthesized for potential applications as DNA-specific fluorescent probes. These compounds exhibit significant fluorescence emission intensity upon binding to DNA, highlighting their utility in bioanalytical chemistry for DNA detection and studies (Perin et al., 2011).
Synthesis Optimization for Anticancer Derivatives
Research has optimized the synthesis conditions for 3-(aryloxy)quinoline derivatives, employing reactions like Friedländer's cyclization. These derivatives have been tested for their anticancer activities, offering a pathway for the development of novel anticancer agents with enhanced efficacy (Khan et al., 2013).
Corrosion Inhibitors
Quinoline derivatives have been identified as effective anticorrosive materials for protecting metals against corrosion. Their effectiveness is attributed to the formation of stable chelating complexes with metal surfaces, demonstrating the versatility of quinoline derivatives in industrial applications beyond pharmaceuticals (Verma et al., 2020).
Mécanisme D'action
Target of Action
Similar compounds with a piperidine moiety have been found to interact with various targets, including enzymes like cathepsin f .
Mode of Action
The specific interaction depends on the compound’s structure and the nature of the target .
Biochemical Pathways
Piperidine derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple pathways .
Pharmacokinetics
Similar compounds with a piperidine moiety have been found to exhibit reliable pharmacokinetic properties .
Result of Action
Compounds with similar structures have been associated with a variety of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Orientations Futures
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-6-methyl-4-piperidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-16-10-11-19-18(14-16)21(23-12-6-3-7-13-23)20(15-22-19)26(24,25)17-8-4-2-5-9-17/h2,4-5,8-11,14-15H,3,6-7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACIYVIXSWKEFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethoxyphenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2758313.png)

![N-cyclohexyl-N-ethyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2758315.png)
![7-Fluoro-3-[[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2758316.png)
![2-[1-(5-bromo-2-chloropyridin-3-yl)-N-methylformamido]-N-cyclopropylacetamide](/img/structure/B2758317.png)
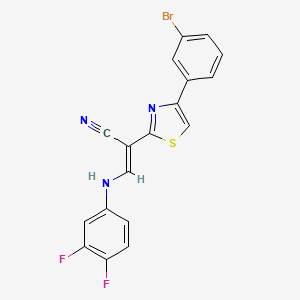
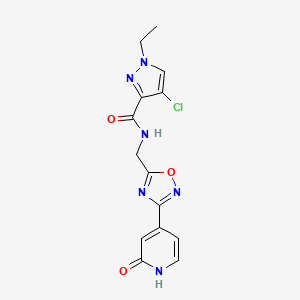

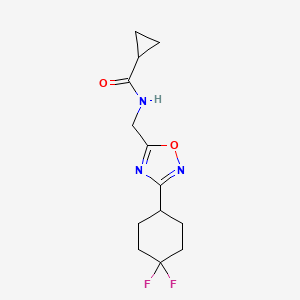
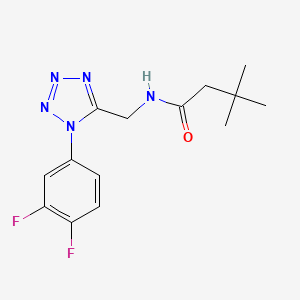
![2-methyl-N-{2-[methyl(propan-2-yl)amino]ethyl}-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B2758326.png)
